4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile
CAS No.:
Cat. No.: VC13723878
Molecular Formula: C11H9F3N2
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N2 |
|---|---|
| Molecular Weight | 226.20 g/mol |
| IUPAC Name | 4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzonitrile |
| Standard InChI | InChI=1S/C11H9F3N2/c12-9-5-8(6-15)1-2-10(9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 |
| Standard InChI Key | ABCKIYQWLBPLBC-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)C#N)F |
| Canonical SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)C#N)F |
Introduction
Synthesis and Preparation
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile would typically involve a multi-step process, starting with the preparation of the 3,3-difluoropyrrolidine moiety and then attaching it to a suitably functionalized benzene ring. Common methods might include nucleophilic substitution reactions or cross-coupling reactions.
Biological Activity and Applications
While specific biological activity data for 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile are not available, compounds with similar structures often exhibit interesting pharmacological properties. For example, fluorinated compounds are frequently used in drug design due to their ability to enhance bioavailability and metabolic stability.
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline
This compound, with a CAS number of 2026521-09-3, shares a similar structure but lacks the cyano group. It has a molecular weight of 216.20 g/mol and a molecular formula of CHFN .
| Property | Value |
|---|---|
| CAS Number | 2026521-09-3 |
| Molecular Weight | 216.20 g/mol |
| Molecular Formula | CHFN |
3-Fluoro-4-(3,3-difluoropiperidin-1-yl)nitrobenzene
This compound, with a CAS number of 1774894-26-6, is another related structure, featuring a nitro group instead of a cyano group. It has a molecular weight of 260.21 g/mol and a molecular formula of CHFNO .
| Property | Value |
|---|---|
| CAS Number | 1774894-26-6 |
| Molecular Weight | 260.21 g/mol |
| Molecular Formula | CHFNO |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume